molecular formula C21H17ClN2O B2648381 6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-67-9

6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2648381
CAS No.: 338978-67-9
M. Wt: 348.83
InChI Key: TXZWUHZKNZKASK-UHFFFAOYSA-N
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Description

6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the reaction of 6-chloro-2-phenyl-1H-benzimidazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-phenyl-1H-benzimidazole
  • 4-methylbenzyl chloride
  • 2-phenyl-1H-benzimidazole

Uniqueness

6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and benzyloxy groups enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .

Properties

IUPAC Name

6-chloro-1-[(4-methylphenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c1-15-7-9-16(10-8-15)14-25-24-20-13-18(22)11-12-19(20)23-21(24)17-5-3-2-4-6-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZWUHZKNZKASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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